2-Piperidinoacetamidoxime
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Overview
Description
2-Piperidinoacetamidoxime is an organic compound with the molecular formula C7H15N3O It is a derivative of piperidine, a six-membered heterocyclic amine, and amidoxime, a functional group known for its applications in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinoacetamidoxime typically involves the reaction of piperidine with acetamidoxime. One common method includes the following steps:
Formation of Acetamidoxime: Acetamidoxime is synthesized by reacting hydroxylamine with acetonitrile under acidic conditions.
Reaction with Piperidine: The acetamidoxime is then reacted with piperidine in the presence of a suitable catalyst, such as a base like sodium hydroxide, to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Piperidinoacetamidoxime can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form nitriles or amides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amidoxime group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Nitriles or amides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Piperidinoacetamidoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Piperidinoacetamidoxime involves its interaction with specific molecular targets. The amidoxime group can act as a ligand, binding to metal ions and facilitating various catalytic processes. Additionally, its piperidine moiety can interact with biological receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Acetamidoxime: A simple amidoxime derivative used in various chemical reactions.
Piperidinones: Compounds with a similar piperidine ring structure but with different functional groups.
Uniqueness: 2-Piperidinoacetamidoxime is unique due to the presence of both the piperidine and amidoxime functional groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
175136-64-8 |
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Molecular Formula |
C7H15N3O |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N'-hydroxy-2-piperidin-1-ylethanimidamide |
InChI |
InChI=1S/C7H15N3O/c8-7(9-11)6-10-4-2-1-3-5-10/h11H,1-6H2,(H2,8,9) |
InChI Key |
FWFVZEXRAAFFEU-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(CC1)C/C(=N\O)/N |
SMILES |
C1CCN(CC1)CC(=NO)N |
Canonical SMILES |
C1CCN(CC1)CC(=NO)N |
Origin of Product |
United States |
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